molecular formula C7H16ClNO B2568775 2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride CAS No. 1797029-52-7

2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride

Cat. No. B2568775
CAS RN: 1797029-52-7
M. Wt: 165.66
InChI Key: DMJPVIZYAXGLDG-UHFFFAOYSA-N
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Description

“2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride” is a complex organic compound. It contains a cyclopropylamino group, which involves a cyclopropyl group (a three-carbon ring) attached to an amino group (NH2). This is connected to a 2-methylpropan-1-ol hydrochloride structure, which is a type of alcohol with a chloride group .


Molecular Structure Analysis

The exact molecular structure of this compound would require computational chemistry techniques or experimental methods like X-ray crystallography to determine. Based on its name, it likely has a complex three-dimensional structure due to the presence of the cyclopropyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors such as the presence of the amino and hydroxyl groups, which are often reactive. The cyclopropyl group could also potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Amines typically have higher boiling points than similar-sized molecules due to hydrogen bonding . The presence of the hydroxyl group could also influence its solubility .

Scientific Research Applications

1. Metabolism and Detectability of 2-Methiopropamine

2-Methiopropamine, a thiophene analogue of methamphetamine, has been studied for its metabolism and detectability in rats and humans. This research might offer a perspective on the metabolic pathways and detectability of structurally similar compounds, including "2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride" (Welter et al., 2013).

2. Synthesis and Antimalarial Activity of 2-Amino-3-arylpropan-1-ols

A study on the selective synthesis of 2-amino-3-arylpropan-1-ols and their evaluation for antimalarial activity provides insights into the potential pharmacological applications of similar compounds. This could hint at possible research directions for "2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride" in the field of drug development (D’hooghe et al., 2011).

3. Engineered Ketol-acid Reductoisomerase for Biofuel Production

Research on engineered ketol-acid reductoisomerase and alcohol dehydrogenase enabling anaerobic 2-methylpropan-1-ol production in Escherichia coli demonstrates the application of biochemical engineering in producing biofuels. This study may suggest potential biotechnological applications for "2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride" (Bastian et al., 2011).

4. Lewis Acid-Catalyzed Ring-Opening of Cyclopropanes

The study on Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles offers insights into synthetic chemistry techniques that could be relevant for manipulating "2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride" (Lifchits & Charette, 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many amines act as bases in chemical reactions, accepting protons and forming ammonium ions .

properties

IUPAC Name

2-(cyclopropylamino)-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,5-9)8-6-3-4-6;/h6,8-9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJPVIZYAXGLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride

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